molecular formula C12H19NO2 B1301126 4-(4-Ethoxy-phenylamino)-butan-1-ol CAS No. 356539-16-7

4-(4-Ethoxy-phenylamino)-butan-1-ol

Cat. No.: B1301126
CAS No.: 356539-16-7
M. Wt: 209.28 g/mol
InChI Key: XIJLICADXUMRDT-UHFFFAOYSA-N
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Description

4-(4-Ethoxy-phenylamino)-butan-1-ol is an organic compound that belongs to the class of phenylamino alcohols. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butanol chain through an amino linkage. The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxy-phenylamino)-butan-1-ol typically involves the reaction of 4-ethoxyaniline with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-phenylamino)-butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-Ethoxy-phenylamino)-butanone.

    Reduction: Formation of 4-(4-Ethoxy-phenylamino)-butane.

    Substitution: Formation of various substituted phenylamino butanols depending on the nucleophile used.

Scientific Research Applications

4-(4-Ethoxy-phenylamino)-butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-phenylamino)-butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxy-phenylamino)-butan-1-ol
  • 4-(4-Chloro-phenylamino)-butan-1-ol
  • 4-(4-Methyl-phenylamino)-butan-1-ol

Uniqueness

4-(4-Ethoxy-phenylamino)-butan-1-ol is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and can influence its reactivity in chemical reactions. Additionally, the ethoxy group may contribute to the compound’s biological activity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-(4-ethoxyanilino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-15-12-7-5-11(6-8-12)13-9-3-4-10-14/h5-8,13-14H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJLICADXUMRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365153
Record name 4-(4-Ethoxyanilino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356539-16-7
Record name 4-(4-Ethoxyanilino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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